molecular formula C13H21NO B13949225 2-(Hexyloxy)-5-methylaniline CAS No. 806600-79-3

2-(Hexyloxy)-5-methylaniline

Cat. No.: B13949225
CAS No.: 806600-79-3
M. Wt: 207.31 g/mol
InChI Key: KFUJHKDWGFKEKL-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-5-methylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a hexyloxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

  • Dissolve 5-methylaniline in DMF.
  • Add potassium carbonate to the solution.
  • Slowly add 1-bromohexane to the mixture while stirring.
  • Heat the reaction mixture to 80-100°C and maintain the temperature for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(Hexyloxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-5-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hexyloxy and methyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexyloxy)aniline: Lacks the methyl group at the 5-position.

    5-Methylaniline: Lacks the hexyloxy group at the 2-position.

    2-(Hexyloxy)-5-nitroaniline: Contains a nitro group instead of an amine.

Uniqueness

2-(Hexyloxy)-5-methylaniline is unique due to the presence of both the hexyloxy and methyl groups, which can significantly influence its chemical and biological properties. This combination of substituents can enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

806600-79-3

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-hexoxy-5-methylaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9,14H2,1-2H3

InChI Key

KFUJHKDWGFKEKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C)N

Origin of Product

United States

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